N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide
Description
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is a dibenzooxazepine derivative featuring a sulfonamide group substituted with 2,5-dimethoxybenzene. The compound’s core structure consists of a seven-membered oxazepine ring fused to two benzene rings, with an ethyl group at the 10-position and a sulfonamide moiety at the 2-position.
Properties
IUPAC Name |
N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O6S/c1-4-25-18-7-5-6-8-20(18)31-19-11-9-15(13-17(19)23(25)26)24-32(27,28)22-14-16(29-2)10-12-21(22)30-3/h5-14,24H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQHRZRESGTNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Dopamine D2 receptor . Dopamine D2 receptors are a class of G-protein coupled receptors that are prominent in the vertebrate central nervous system (CNS). They play a crucial role in the functioning of the CNS and are implicated in many neurological and psychiatric conditions.
Mode of Action
The compound acts as a selective inhibitor of the Dopamine D2 receptor. By binding to these receptors, it prevents dopamine, a neurotransmitter, from attaching to the receptor and triggering a response. This inhibition can alter the normal functioning of the neural pathways where these receptors are present.
Biochemical Pathways
The inhibition of Dopamine D2 receptors affects the dopaminergic pathways in the brain. These pathways are involved in a variety of functions, including motor control, reward, reinforcement, and the perception of pain. The compound’s action on these pathways can lead to changes in these functions, potentially alleviating symptoms of certain central nervous system disorders.
Result of Action
The molecular and cellular effects of the compound’s action depend on the specific context in which the Dopamine D2 receptors are inhibited. In general, the inhibition of these receptors can lead to a decrease in dopamine-mediated responses in the affected neural pathways. This could result in changes in motor control, reward processing, and other functions mediated by these pathways.
Biological Activity
N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Chemical Formula | C₁₈H₁₈N₂O₄S |
| Molecular Weight | 350.40 g/mol |
| CAS Number | Not available |
| Structure | Chemical Structure |
Research indicates that this compound may act as an inhibitor of specific biological pathways. Notably, it has been shown to interact with various receptors and enzymes involved in critical physiological processes:
- Dopamine D2 Receptor Inhibition : The compound exhibits selective inhibition of the dopamine D2 receptor, which is crucial for modulating neurotransmission and has implications in treating psychiatric disorders .
- Angiogenesis Inhibition : Studies have demonstrated that related compounds can inhibit angiogenesis, suggesting potential applications in cancer therapy by preventing tumor growth through blood vessel formation .
- Calcium Channel Interaction : There are indications that the compound may influence calcium channels, which are vital for cardiac function and could affect perfusion pressure in cardiovascular contexts .
Anticancer Activity
The compound's ability to inhibit angiogenesis positions it as a candidate for anticancer therapies. In vitro studies have shown that it can reduce endothelial cell proliferation and migration, critical steps in angiogenesis .
Cardiovascular Effects
The interaction with calcium channels suggests a role in modulating vascular resistance and perfusion pressure. Research on related sulfonamide derivatives has indicated their potential to lower perfusion pressure in isolated heart models, which could translate to therapeutic benefits in conditions like hypertension .
Case Studies
- Study on Perfusion Pressure : A study evaluated the effects of various benzenesulfonamide derivatives on perfusion pressure using an isolated rat heart model. The findings indicated that certain derivatives could significantly decrease perfusion pressure over time, suggesting a mechanism involving calcium channel inhibition .
- Dopamine Receptor Study : Another investigation into the selective inhibition of the dopamine D2 receptor revealed promising results for treating disorders such as schizophrenia and Parkinson's disease. The compound demonstrated a strong binding affinity for the receptor compared to other tested compounds .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetic properties of this compound is crucial for assessing its viability as a therapeutic agent:
- Absorption : Preliminary data suggest moderate absorption rates.
- Distribution : The compound is likely to distribute widely due to its lipophilic nature.
- Metabolism : Metabolic pathways remain to be fully elucidated but are expected to involve phase I and phase II reactions typical of similar compounds.
- Excretion : Renal excretion is anticipated based on its molecular characteristics.
Scientific Research Applications
Research indicates that this compound exhibits notable pharmacological properties:
- Dopamine D2 Receptor Inhibition:
- Antigiardial Activity:
- Angiogenesis Inhibition:
Therapeutic Applications
The therapeutic implications of N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,5-dimethoxybenzenesulfonamide are extensive:
| Application | Description |
|---|---|
| Neurological Disorders | Potential treatment for schizophrenia and bipolar disorder through D2 receptor inhibition. |
| Infectious Diseases | Efficacy against Giardia lamblia suggests potential use in treating giardiasis. |
| Cancer Therapy | Angiogenesis inhibitors could be developed for cancer treatment by limiting tumor blood supply. |
Case Study 1: Dopamine D2 Receptor Antagonism
A study conducted on various dibenzo[b,f][1,4]oxazepine derivatives demonstrated that modifications to the sulfonamide group enhanced binding affinity to the D2 receptor. This finding supports the hypothesis that structural variations can optimize therapeutic effectiveness against psychiatric disorders.
Case Study 2: Antigiardial Screening
In a screening process involving the Compounds Australia Scaffolds library, several dibenzo[b,f][1,4]oxazepine derivatives were tested for antigiardial activity. The results indicated significant efficacy against Giardia lamblia, leading to further investigations into their mechanism of action and potential as therapeutic agents.
Comparison with Similar Compounds
Dibenzooxazepine vs. Dibenzo[1,4]thiazepine Derivatives
- Target Compound : Contains an oxazepine ring (oxygen atom in the seven-membered ring).
- Thiazepine Analogs :
- 4-Methoxybenzyl 10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate 5-oxide : Features a thiazepine core (sulfur atom) with a 5-oxide group. The sulfur atom increases electron density and may alter metabolic stability compared to oxygen .
- 11-Oxo-10-propyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylic acid (9d) : Propyl substituent at the 10-position enhances lipophilicity compared to the ethyl group in the target compound .
Key Implication : Substitution of oxygen with sulfur (oxazepine → thiazepine) can modulate electronic properties and receptor selectivity.
Substituent Modifications
Sulfonamide Substituents
Amide vs. Sulfonamide Derivatives
- N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(trifluoromethyl)benzamide () : Replaces sulfonamide with a trifluoromethyl benzamide group. The electron-withdrawing CF₃ group enhances polarity but may reduce membrane permeability .
Alkyl Chain Variations
- Target Compound : 10-Ethyl group.
- N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide () : Acetyl group at the 10-position introduces a polar carbonyl, altering solubility and pharmacokinetics .
Data Tables
Table 2: Impact of Substituent Position on Properties
Research Findings and Implications
Synthetic Challenges : Low yields (e.g., 9% for thiazepine derivatives in ) highlight difficulties in purifying dibenzoheterocycles, necessitating optimized protocols .
Substituent Positioning : The 2,5-dimethoxy configuration in the target compound may offer superior receptor interaction compared to 2,4-isomers due to reduced steric clash .
Core Heterocycle : Oxazepine-based compounds are less susceptible to oxidation than thiazepines, improving stability in metabolic environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
